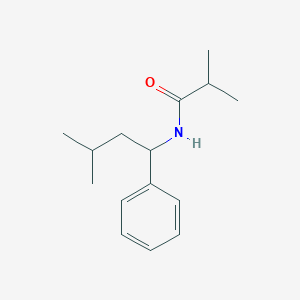![molecular formula C17H23NO2S B6030622 5-ethoxy-2-[1-(pentylamino)ethylidene]-1-benzothiophen-3(2H)-one](/img/structure/B6030622.png)
5-ethoxy-2-[1-(pentylamino)ethylidene]-1-benzothiophen-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethoxy-2-[1-(pentylamino)ethylidene]-1-benzothiophen-3(2H)-one, also known as EPEB, is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of neuroscience.
Mecanismo De Acción
5-ethoxy-2-[1-(pentylamino)ethylidene]-1-benzothiophen-3(2H)-one acts as a positive allosteric modulator of mGluR5, which means it enhances the receptor's response to glutamate, the primary neurotransmitter involved in synaptic plasticity. This leads to increased signaling through the mGluR5 pathway, which can have downstream effects on neuronal activity and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to enhance long-term potentiation (LTP), a process that strengthens the connections between neurons and is thought to underlie learning and memory. It has also been shown to increase dopamine release in the striatum, a brain region involved in reward processing and addiction. This compound has been found to have neuroprotective effects in animal models of Parkinson's disease and has been shown to improve cognitive deficits in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-ethoxy-2-[1-(pentylamino)ethylidene]-1-benzothiophen-3(2H)-one in lab experiments is its selectivity for mGluR5, which allows researchers to specifically target this receptor and avoid potential off-target effects. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to use in long-term experiments.
Direcciones Futuras
There are several future directions for research on 5-ethoxy-2-[1-(pentylamino)ethylidene]-1-benzothiophen-3(2H)-one. One area of interest is the development of more potent and selective mGluR5 agonists based on the structure of this compound. Another direction is the investigation of the role of mGluR5 in other neurological disorders, such as schizophrenia and depression. Additionally, further research is needed to determine the optimal dosing and administration of this compound for potential therapeutic use.
Métodos De Síntesis
5-ethoxy-2-[1-(pentylamino)ethylidene]-1-benzothiophen-3(2H)-one can be synthesized using a multi-step process starting with the reaction of 5-ethoxy-2-bromobenzene and 1-pentylamine to form the intermediate 5-ethoxy-2-(1-pentylamino)benzene. This intermediate is then reacted with ethyl 2-bromoacetate to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
5-ethoxy-2-[1-(pentylamino)ethylidene]-1-benzothiophen-3(2H)-one has been shown to have potential applications in the field of neuroscience. It has been found to be a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), which is involved in the regulation of synaptic plasticity, learning, and memory. This compound has been used in studies to investigate the role of mGluR5 in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and addiction.
Propiedades
IUPAC Name |
5-ethoxy-2-(C-methyl-N-pentylcarbonimidoyl)-1-benzothiophen-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2S/c1-4-6-7-10-18-12(3)17-16(19)14-11-13(20-5-2)8-9-15(14)21-17/h8-9,11,19H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIJIFUWVSLKDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=C(C)C1=C(C2=C(S1)C=CC(=C2)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(benzyloxy)-3-methoxybenzyl]-5-indanamine](/img/structure/B6030541.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(2-chloro-3-quinolinyl)methylene]acetohydrazide](/img/structure/B6030544.png)

![2-(dimethylamino)-7-(tetrahydrofuran-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6030561.png)
![N-methyl-N-(1-methyl-4-piperidinyl)-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6030568.png)
![N-methyl-1-{1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6030575.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6030579.png)
![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6030580.png)
![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6030584.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-(3-thienyl)acetamide](/img/structure/B6030588.png)
![diisopropyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6030593.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6030599.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B6030603.png)
